6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid

説明

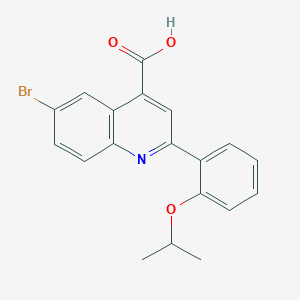

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C19H16BrNO3 and a molecular weight of 386.24 g/mol This compound is characterized by the presence of a bromine atom at the 6th position, an isopropoxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Bromination: The quinoline ring is brominated at the 6th position using bromine in the presence of a suitable solvent such as nitrobenzene.

Formation of Isopropoxyphenyl Group:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

化学反応の分析

Types of Reactions

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles using reagents such as sodium azide or potassium cyanide.

Oxidation Reactions: The isopropoxy group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Sodium azide, potassium cyanide, dimethylformamide (DMF) as solvent, and elevated temperatures.

Oxidation: Potassium permanganate, chromium trioxide, acetone or water as solvent, and room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent, and low temperatures.

Major Products Formed

Substitution: Formation of azido or cyano derivatives.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

科学的研究の応用

Medicinal Chemistry

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid has been studied for its potential as a therapeutic agent. Its biological activities include:

- Antimicrobial Properties : Research indicates that quinoline derivatives exhibit significant activity against various pathogens, including bacteria and fungi. For example, preliminary studies show that related compounds effectively inhibit the growth of Candida albicans.

Table 1: Minimum Inhibitory Concentrations (MICs) Against C. albicans

| Compound | MIC (µg/mL) |

|---|---|

| BQ-01 | 0.8 |

| BQ-02 | 12.5 |

| BQ-03 | 0.8 |

| BQ-04 | 1.6 |

| BQ-05 | 0.8 |

| BQ-06 | 0.4 |

| BQ-07 | 0.4 |

| BQ-08 | 0.4 |

This table demonstrates the potential antifungal properties of quinoline derivatives, suggesting that further exploration of this compound could yield valuable insights into its efficacy as an antifungal agent.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Cycle Arrest and Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells and cause cell cycle arrest at the G2/M phase, indicating a pathway for therapeutic intervention.

Study on Antifungal Properties

A study published in PMC demonstrated the effectiveness of related quinoline derivatives against C. albicans, highlighting significant inhibitory effects at low concentrations .

Anticancer Research

Research focusing on quinoline derivatives as histone deacetylase (HDAC) inhibitors reported promising results in terms of anticancer activity, suggesting that specific structural modifications could enhance their potency against cancer cell lines .

作用機序

The mechanism of action of 6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed biological activities .

類似化合物との比較

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid can be compared with other similar quinoline derivatives, such as:

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with an isobutoxy group instead of an isopropoxy group.

6-Bromo-2-(2-methoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with a methoxy group instead of an isopropoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

生物活性

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and applications based on various scientific studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 386.24 g/mol. Its structure features a quinoline core, which is known for conferring various biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It is believed to inhibit various biochemical pathways, which may lead to its observed therapeutic effects:

- Enzyme Inhibition : The compound may bind to and inhibit specific enzymes involved in metabolic processes.

- Receptor Interaction : It can potentially modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.

Table 1: Minimum Inhibitory Concentrations (MICs) of Related Compounds Against C. albicans

| Compound | MIC (µg/mL) |

|---|---|

| BQ-01 | 0.8 |

| BQ-02 | 12.5 |

| BQ-03 | 0.8 |

| BQ-04 | 1.6 |

| BQ-05 | 0.8 |

| BQ-06 | 0.4 |

| BQ-07 | 0.4 |

| BQ-08 | 0.4 |

These findings suggest that the compound may possess significant antifungal properties, warranting further investigation into its potential as an antifungal agent.

Anticancer Activity

Preliminary studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Notably, compounds within this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Cell Cycle Arrest : Research has demonstrated that certain derivatives can cause cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cell lines.

- Apoptosis Induction : The ability to enhance apoptotic rates in cancer cells has been observed, indicating a potential pathway for therapeutic intervention.

Case Studies

Several studies have investigated the biological activity of quinoline derivatives similar to this compound:

- Study on Antifungal Properties : A study published in PMC highlighted the effectiveness of related compounds against C. albicans, demonstrating significant inhibitory effects at low concentrations .

- Anticancer Research : Another research effort focused on the synthesis and evaluation of quinoline derivatives as HDAC inhibitors showed promising results in terms of anticancer activity . The study reported that specific structural modifications could enhance inhibitory potency against cancer cell lines.

特性

IUPAC Name |

6-bromo-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO3/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(22)23)14-9-12(20)7-8-16(14)21-17/h3-11H,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOKPTKINORRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359854 | |

| Record name | 6-bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354539-41-6 | |

| Record name | 6-bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。